molecular formula C8H7F3N2O B1655226 N'-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide CAS No. 333748-82-6

N'-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide

Katalognummer: B1655226
CAS-Nummer: 333748-82-6
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: SEBMKDXYDRLZNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a trifluorophenyl group, and an ethanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide typically involves the reaction of 2,3,6-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to further reactions to introduce the ethanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide group can be reduced to form amine derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide
  • N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide

Comparison: N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide is unique due to the specific positioning of the trifluorophenyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.

Eigenschaften

CAS-Nummer

333748-82-6

Molekularformel

C8H7F3N2O

Molekulargewicht

204.15 g/mol

IUPAC-Name

N'-hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide

InChI

InChI=1S/C8H7F3N2O/c9-5-1-2-6(10)8(11)4(5)3-7(12)13-14/h1-2,14H,3H2,(H2,12,13)

InChI-Schlüssel

SEBMKDXYDRLZNW-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(C(=C1F)C/C(=N/O)/N)F)F

SMILES

C1=CC(=C(C(=C1F)CC(=NO)N)F)F

Kanonische SMILES

C1=CC(=C(C(=C1F)CC(=NO)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.